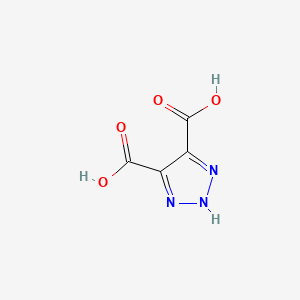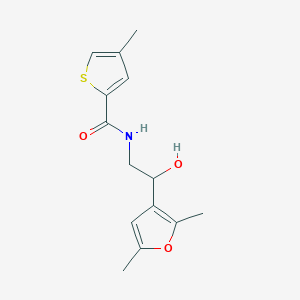
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “2,5-dimethylfuran-3-yl” part suggests the presence of a 2,5-dimethylfuran group . The “4-methylthiophene-2-carboxamide” part suggests the presence of a 4-methylthiophene group with a carboxamide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the two ring systems and the various functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the furan and thiophene rings, as well as the carboxamide group, suggest that it could participate in a variety of chemical reactions.Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
Conversion of Plant Biomass to Furan Derivatives : Research highlights the importance of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-dimethylfuran, as key intermediates derived from plant biomass. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Their applications span from the production of monomers and polymers to fuels and pharmaceuticals, indicating a significant extension of HMF application in future chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuel Production
Biomass-derived 2,5-Dimethylfuran as an Alternative Fuel : The production and application of 2,5-dimethylfuran (DMF) from lignocellulosic biomass are studied for its potential as a transport biofuel. DMF, owing to its physicochemical properties akin to those of petroleum-based fuels, is considered a promising candidate for spark and compression ignition engines. The review covers the synthesis pathway of DMF, its combustion mechanism, and the emission formation during thermal decomposition, highlighting the need for further optimization for environmental friendliness (Nguyen et al., 2021).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide as a Supramolecular Moiety : The utilization of benzene-1,3,5-tricarboxamides (BTAs) showcases the importance of furan derivatives in supramolecular chemistry. BTAs, known for their simple structure and ability to self-assemble into one-dimensional rod-like structures, are used in nanotechnology, polymer processing, and biomedical applications. Their adaptability as a multipurpose building block underscores the potential for innovative applications in various scientific fields (Cantekin, De Greef, & Palmans, 2012).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-8-4-13(19-7-8)14(17)15-6-12(16)11-5-9(2)18-10(11)3/h4-5,7,12,16H,6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVTRLETLTPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
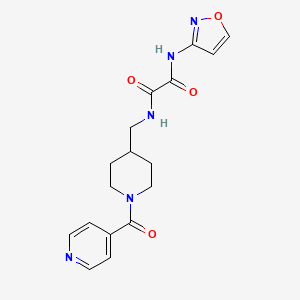
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)

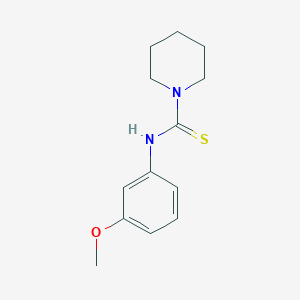
![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)
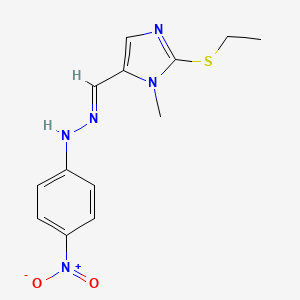
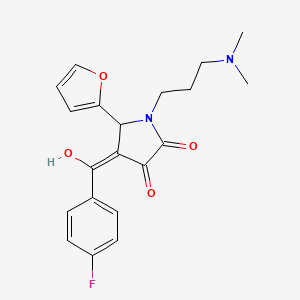
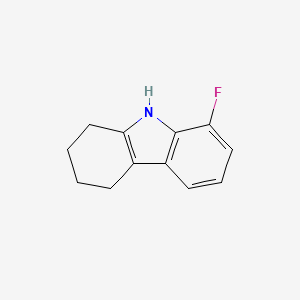
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2871433.png)
![(3-amino-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2871434.png)
